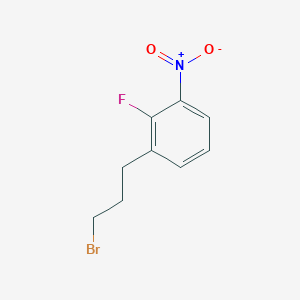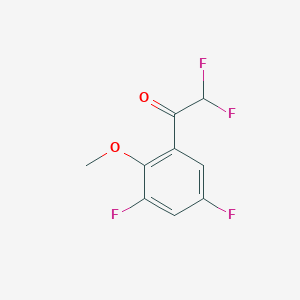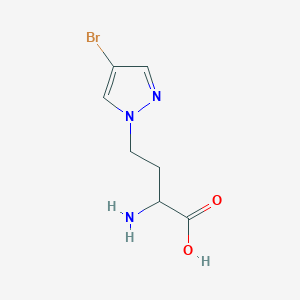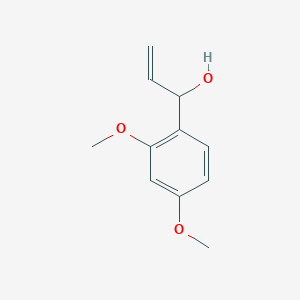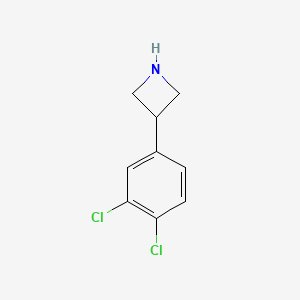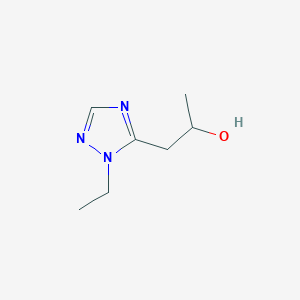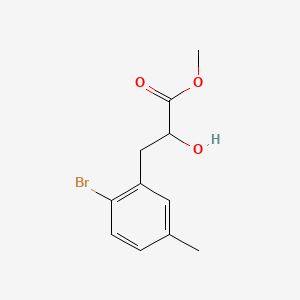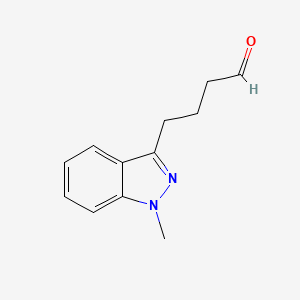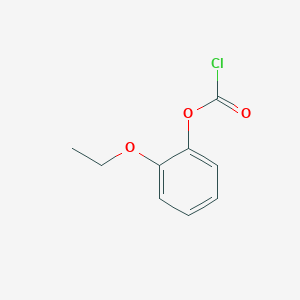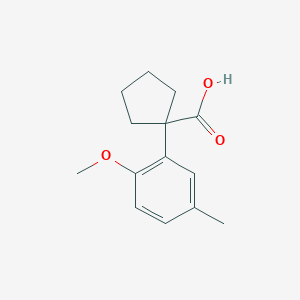
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxy-methylphenyl group
Métodos De Preparación
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenyl derivatives and cyclopentane derivatives.
Reaction Conditions: The key steps involve the formation of the cyclopentane ring and the introduction of the carboxylic acid group. This can be achieved through a series of reactions including Friedel-Crafts acylation, reduction, and oxidation.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(2-Methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2-Hydroxy-5-methylphenyl)cyclopentane-1-carboxylic acid and 1-(2-Fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-10-5-6-12(17-2)11(9-10)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
KUVZOIYLBQWSMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


